AMPK activator 6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AMPK activator 6 is a compound known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Activation of AMPK has been associated with favorable physiological outcomes, making it a potential therapeutic target for various human diseases, including metabolic syndrome and cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AMPK activator 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. general synthetic strategies for AMPK activators often involve the use of small molecules that mimic cellular AMP, triggering a conformational change in the AMPK complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. Specific details of the industrial production methods are often proprietary and not publicly disclosed.

Analyse Des Réactions Chimiques

Types of Reactions

AMPK activator 6 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Applications De Recherche Scientifique

AMPK activator 6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the activation and regulation of AMPK in various chemical reactions.

Biology: Investigated for its role in cellular energy homeostasis and its effects on metabolic pathways.

Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cancer, and other diseases.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting AMPK .

Mécanisme D'action

AMPK activator 6 exerts its effects by binding to the AMPK complex and triggering a conformational change that allows further activation by phosphorylation of a specific threonine residue (Thr-172) in the catalytic subunit. This activation leads to the upregulation of catabolic pathways and the downregulation of anabolic pathways, ultimately increasing ATP production and maintaining cellular energy balance .

Comparaison Avec Des Composés Similaires

Similar Compounds

Metformin: An indirect AMPK activator commonly used to treat type 2 diabetes.

Phenformin: Another indirect AMPK activator with similar effects to metformin.

PF-739: A direct pan-activator of AMPK with a slightly higher affinity towards certain isoforms.

Uniqueness of AMPK Activator 6

This compound is unique in its specific mechanism of action and its potential therapeutic applications. Unlike indirect activators such as metformin and phenformin, this compound directly binds to the AMPK complex, leading to a more targeted and efficient activation. This specificity makes it a promising candidate for the development of new therapeutic agents targeting AMPK .

Propriétés

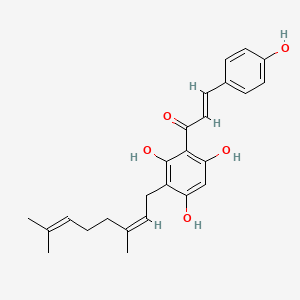

Formule moléculaire |

C25H28O5 |

|---|---|

Poids moléculaire |

408.5 g/mol |

Nom IUPAC |

(E)-1-[3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7- |

Clé InChI |

GVXVZXDPRNGAOE-KWNFNVPNSA-N |

SMILES isomérique |

CC(=CCC/C(=C\CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C |

SMILES canonique |

CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

pyrimidine-2,4-dione](/img/structure/B12398814.png)

![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)

![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)

![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)

![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)

![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)